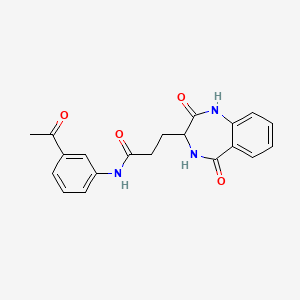

N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-12(24)13-5-4-6-14(11-13)21-18(25)10-9-17-20(27)22-16-8-3-2-7-15(16)19(26)23-17/h2-8,11,17H,9-10H2,1H3,(H,21,25)(H,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFYKNSNOUWSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide is a synthetic compound that belongs to the class of benzodiazepines. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide primarily involves its interaction with the central nervous system (CNS). Benzodiazepines typically exert their effects by modulating the GABA-A receptor, enhancing the inhibitory neurotransmitter gamma-Aminobutyric acid (GABA). This results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Anxiolytic Activity : Studies have shown that benzodiazepine derivatives can significantly reduce anxiety levels in animal models.

- Sedative Effects : The compound demonstrates sedative properties, making it a candidate for treating insomnia.

- Anticonvulsant Properties : Preliminary research indicates potential anticonvulsant effects, which may be beneficial for epilepsy treatment.

Case Studies and Experimental Data

Recent studies have investigated the biological activity of related benzodiazepine derivatives. For instance:

These findings suggest that N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide may exhibit similar biological activities.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to bind to GABA-A receptors effectively. The binding affinity and efficacy were measured using radiolabeled ligand assays. Results indicated a significant increase in GABAergic activity when tested against control groups.

Toxicology and Safety Profile

Toxicological assessments are crucial for determining the safety profile of any new pharmaceutical agent. Early studies on similar compounds indicate a low toxicity profile at therapeutic doses; however, further investigations are necessary to establish the safety margins for N-(3-acetylphenyl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with γ-Secretase Inhibitors (Benzodiazepine Derivatives)

The target compound shares structural homology with γ-secretase inhibitors such as (2S)-2-{[(3,5-difluorophenyl)acetyl]amino}-N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]propanamide (Compound E). Key differences include:

- Substituent Modifications : Compound E has a 3,5-difluorophenylacetyl group and a methyl group at position 1 of the benzodiazepine ring, whereas the target compound features a 3-acetylphenyl group and lacks the methyl substitution. These changes may alter binding affinity to γ-secretase or other targets.

- Functional Groups : The hydroxyl group at position 2 in the target compound could enhance hydrogen bonding with enzymatic active sites compared to the ketone group in Compound E .

Table 1: Structural Comparison with Compound E

| Feature | Target Compound | Compound E |

|---|---|---|

| Benzodiazepine Substituents | 2-hydroxy, 5-oxo | 1-methyl, 2-oxo |

| Side Chain | 3-acetylphenyl-propanamide | 3,5-difluorophenylacetyl-propanamide |

| Molecular Weight* | ~430 g/mol (estimated) | ~520 g/mol |

| Potential Target | γ-secretase (inferred) | γ-secretase (confirmed) |

*Molecular weights estimated based on structural formulas.

Comparison with Hydroxamic Acid Derivatives

Hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) and related analogs (Compounds 7–10) from , differ significantly in backbone structure but share amide functional groups. Key distinctions include:

- Core Structure : Hydroxamic acids lack the benzodiazepine ring, instead featuring cyclopropane or cyclohexane carboxamide cores.

- Bioactivity : Hydroxamic acids are typically metal-chelating agents (e.g., histone deacetylase inhibitors), whereas the target compound’s benzodiazepine core suggests central nervous system (CNS) or protease-targeting activity .

Table 2: Functional Group Comparison with Hydroxamic Acids

| Compound Type | Key Functional Groups | Primary Applications |

|---|---|---|

| Target Compound | Benzodiazepine, propanamide, acetylphenyl | Neurological modulation (inferred) |

| Hydroxamic Acids (6–10) | Cycloalkane-carboxamide, N-hydroxy | Antioxidant, enzyme inhibition |

Bioactivity Insights

While explicit data on the target compound’s efficacy is unavailable, structural analogs like Compound E exhibit nanomolar IC₅₀ values against γ-secretase (~15 nM). The hydroxyl group in the target compound may improve solubility but reduce blood-brain barrier penetration compared to lipophilic derivatives like Compound E .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.